2,3,24-Trihydroxyolean-12-en-28-oic acid
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Overview
Description
2,3,24-Trihydroxyolean-12-en-28-oic acid is a triterpenoid compound isolated from various plant sources, including the herbs of Coleus forskohlii. It is known for its diverse biological activities, including antifungal properties . The compound has a molecular formula of C30H48O5 and a molecular weight of 488.7 g/mol .
Biochemical Analysis
Cellular Effects
2,3,24-Trihydroxyolean-12-en-28-oic acid has been observed to exert various effects on different cell types. It has shown cytotoxic activity against certain cancer cell lines, indicating its potential as an anti-cancer agent. This compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, it may induce apoptosis in cancer cells by activating specific signaling cascades. Additionally, this compound has been reported to affect cellular metabolism by modulating the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific proteins and enzymes, leading to their inhibition or activation. For example, it may inhibit enzymes involved in cell proliferation, thereby exerting its cytotoxic effects. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. The exact temporal dynamics of its effects are still being studied .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and cytotoxic activities, without significant adverse effects. At higher doses, this compound may cause toxicity, including liver and kidney damage. Threshold effects have been observed, where the compound’s activity significantly increases beyond a certain dosage, leading to enhanced therapeutic or toxic effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can exert biological effects. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. Additionally, this compound may accumulate in certain tissues, leading to localized effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can interact with target biomolecules. This localization is mediated by targeting signals or post-translational modifications that direct the compound to specific organelles. For example, this compound may be directed to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of this compound is crucial for its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,24-Trihydroxyolean-12-en-28-oic acid typically involves multiple steps, starting from simpler triterpenoid precursors. The synthetic routes often include hydroxylation reactions at specific positions on the oleanane skeleton. Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, followed by purification using chromatographic techniques. The herbs of Coleus forskohlii are a common source for this compound. The extraction process involves solvent extraction, followed by column chromatography to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2,3,24-Trihydroxyolean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) is used for reduction reactions.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities.
Scientific Research Applications
2,3,24-Trihydroxyolean-12-en-28-oic acid has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.
Biology: The compound exhibits antifungal activity and is used in studies related to plant defense mechanisms.
Medicine: It has potential therapeutic applications due to its cytotoxic properties against certain cancer cell lines.
Industry: The compound is used in the development of natural product-based pesticides and fungicides.
Mechanism of Action
The mechanism of action of 2,3,24-Trihydroxyolean-12-en-28-oic acid involves its interaction with cellular membranes and enzymes. The compound’s hydroxyl groups can form hydrogen bonds with membrane lipids, disrupting membrane integrity and leading to cell death. Additionally, it can inhibit specific enzymes involved in fungal cell wall synthesis, contributing to its antifungal activity .
Comparison with Similar Compounds
2,3,24-Trihydroxyolean-12-en-28-oic acid is unique due to its specific hydroxylation pattern on the oleanane skeleton. Similar compounds include:
Oleanolic acid: Lacks the hydroxyl groups at positions 2 and 24.
Ursolic acid: Similar structure but with different hydroxylation pattern.
Betulinic acid: Contains a similar triterpenoid skeleton but with different functional groups.
These compounds share some biological activities but differ in their specific mechanisms of action and applications.
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9S,10S,11R,12aR,14bS)-10,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O5/c1-25(2)11-13-30(24(34)35)14-12-28(5)18(19(30)15-25)7-8-22-26(3)16-20(32)23(33)27(4,17-31)21(26)9-10-29(22,28)6/h7,19-23,31-33H,8-17H2,1-6H3,(H,34,35)/t19-,20+,21+,22+,23+,26-,27+,28+,29+,30-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHLTKFBKYDOJ-ZDNZHVAWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@H]([C@]3(C)CO)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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